molecular formula C15H10ClF3O2 B14053847 1-(6-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-ethanone CAS No. 1261572-30-8

1-(6-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-ethanone

Cat. No.: B14053847
CAS No.: 1261572-30-8
M. Wt: 314.68 g/mol
InChI Key: XUSYRFJJGXCKOE-UHFFFAOYSA-N
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Description

1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethanone is an organic compound characterized by the presence of a chloro, trifluoromethoxy, and ethanone group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 6-chloro-3’-(trifluoromethoxy)biphenyl with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)ethanoic acid.

    Reduction: 1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)ethanol.

    Substitution: 1-(6-Amino-3’-(trifluoromethoxy)biphenyl-2-yl)ethanone.

Scientific Research Applications

1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloro-3’-(trifluoromethyl)biphenyl-2-yl)-ethanone: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    1-(6-Chloro-3’-(methoxy)biphenyl-2-yl)-ethanone: Similar structure but with a methoxy group instead of trifluoromethoxy.

Uniqueness

1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

1261572-30-8

Molecular Formula

C15H10ClF3O2

Molecular Weight

314.68 g/mol

IUPAC Name

1-[3-chloro-2-[3-(trifluoromethoxy)phenyl]phenyl]ethanone

InChI

InChI=1S/C15H10ClF3O2/c1-9(20)12-6-3-7-13(16)14(12)10-4-2-5-11(8-10)21-15(17,18)19/h2-8H,1H3

InChI Key

XUSYRFJJGXCKOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Cl)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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